ASIC3 Inhibitory Potency: A Direct Comparison of Benzo[b]thiophen-2-ylmethanamine vs. Amiloride and Structural Analogs
In a direct head-to-head comparison, the structurally related benzo[b]thiophen-2-ylmethanamine (a close analog of the target compound) demonstrated an IC50 value of 97,000 nM against the acid-sensing ion channel 3 (ASIC3) expressed in HEK293 cells . This is 22-fold less potent than the reference inhibitor amiloride (IC50 = 4,400 nM), but it is 3.7-fold more potent than 1,3-benzothiazol-2-ylmethylamine (IC50 = 363,000 nM) and 7.9-fold more potent than 2-amino-6-phenylpyridine (IC50 = 763,000 nM) . This data establishes a defined potency rank within a series of heterocyclic amines, providing a clear quantitative benchmark for selecting this scaffold in ASIC3-targeted programs.
| Evidence Dimension | Inhibition of Acid-Sensing Ion Channel 3 (ASIC3) |
|---|---|
| Target Compound Data | Benzo[b]thiophen-2-ylmethanamine: IC50 = 97,000 nM |
| Comparator Or Baseline | Amiloride: IC50 = 4,400 nM; 1,3-Benzothiazol-2-ylmethylamine: IC50 = 363,000 nM; 2-Amino-6-phenylpyridine: IC50 = 763,000 nM |
| Quantified Difference | 22-fold less potent than amiloride; 3.7-fold more potent than 1,3-benzothiazol-2-ylmethylamine; 7.9-fold more potent than 2-amino-6-phenylpyridine |
| Conditions | Inhibition of human ASIC3 expressed in HEK293 cells assessed by manual patch-clamp electrophysiology |
Why This Matters
This quantitative rank order allows researchers to select a compound with a defined potency window, enabling SAR studies and avoiding the high potency of amiloride which may lead to off-target effects.
